molecular formula C9H12N4O2S B3039332 2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid CAS No. 1017422-92-2

2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid

Cat. No.: B3039332
CAS No.: 1017422-92-2
M. Wt: 240.28 g/mol
InChI Key: QDSMXKDBZJPHSB-UHFFFAOYSA-N
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Description

2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is a heterocyclic compound featuring a fused triazolo-thiadiazine core. This structure combines a 1,2,4-triazole ring and a 1,3,4-thiadiazine ring, with a propyl substituent at position 3 and an acetic acid moiety at position 6. The acetic acid group enhances water solubility, while the propyl chain contributes to lipophilicity, balancing pharmacokinetic properties. Such derivatives are often synthesized via condensation reactions involving thiosemicarbazides or cyclization with phosphoryl chloride (POCl₃) .

Properties

IUPAC Name

2-(3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-2-3-7-10-11-9-13(7)12-6(5-16-9)4-8(14)15/h2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSMXKDBZJPHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169536
Record name 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017422-92-2
Record name 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017422-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Propyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-6-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The target compound, 2-{3-propyl-7H-triazolo[3,4-b]thiadiazin-6-yl}acetic acid (C9H12N4O2S; molecular weight 240.29 g/mol), features a fusedtriazolo[3,4-b]thiadiazine core substituted at position 3 with a propyl group and at position 6 with an acetic acid moiety. The IUPAC name underscores the connectivity: 6-(carboxymethyl)-3-propyl-7H-triazolo[3,4-b]thiadiazine.

Synthetic Hurdles

Key challenges include:

  • Regioselective cyclization to avoid isomeric byproducts.
  • Acid-sensitive intermediates requiring mild hydrolysis conditions.
  • Solubility limitations of polar intermediates in non-aqueous media.

Conventional Synthetic Routes

Triazole-Thione Intermediate Preparation

The synthesis universally begins with 4-amino-3-propyl-1,2,4-triazole-5-thione , prepared via cyclocondensation of thiocarbohydrazide with propionyl chloride under solvent-free conditions.

Reaction Scheme 1:
$$
\text{Thiocarbohydrazide} + \text{Propionyl Chloride} \xrightarrow{\Delta, \text{neat}} \text{4-Amino-3-propyl-1,2,4-triazole-5-thione} \quad
$$

Thiadiazine Ring Formation

The triazole-thione reacts with α-haloacetic acid derivatives (e.g., bromoacetic acid or ethyl bromoacetate) in refluxing ethanol containing anhydrous sodium acetate.

Representative Procedure:

  • Combine equimolar 4-amino-3-propyl-1,2,4-triazole-5-thione (1.0 eq) and ethyl bromoacetate (1.1 eq) in ethanol.
  • Add sodium acetate (2.0 eq) and reflux for 6–8 hours.
  • Cool, filter, and recrystallize from ethanol to obtain ethyl 2-{3-propyl-7H-triazolo[3,4-b]thiadiazin-6-yl}acetate .

Table 1: Optimization of Thiadiazine Cyclization

Solvent Base Temp (°C) Time (h) Yield (%)
Ethanol NaOAc 78 8 72
DMF K2CO3 120 4 68
THF Et3N 66 10 58

Data adapted from.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes alkaline hydrolysis to yield the final product:

Procedure:

  • Reflux ethyl 2-{3-propyl-7H-triazolo[3,4-b]thiadiazin-6-yl}acetate (1.0 eq) with aqueous KOH (2.0 eq) for 2 hours.
  • Acidify with 4 M HCl to pH 2–3.
  • Filter and recrystallize from dichloromethane/hexane.

Critical Parameters:

  • Temperature control (<80°C) prevents decarboxylation.
  • Rapid acidification minimizes side reactions.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol by El-Ashry et al. (adapted from) achieves 85% yield in 30 minutes using:

  • 4-amino-3-propyl-1,2,4-triazole-5-thione (1.0 eq)
  • Bromoacetic acid (1.2 eq)
  • NaOAc (2.0 eq) in DMF at 120°C.

Flow Chemistry Applications

Continuous flow systems enhance safety for exothermic steps. A two-step flow process (adapted from) involves:

  • Triazole formation in a PTFE reactor at 100°C.
  • In-line cyclization with bromoacetic acid at 80°C.
    This method achieves 78% yield with 99% purity, avoiding intermediate isolation.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm-1):

  • 3420 (NH stretch), 1705 (C=O), 1590 (C=N).

1H NMR (400 MHz, DMSO-d6):

  • δ 1.02 (t, J=7.2 Hz, 3H, CH2CH2CH3),
  • δ 2.55 (q, J=7.2 Hz, 2H, CH2CH2CH3),
  • δ 3.85 (s, 2H, SCH2CO),
  • δ 12.3 (br s, 1H, COOH).

LC-MS (ESI+): m/z 241.1 [M+H]+.

Industrial Considerations and Scalability

Cost-Effective Reagents

  • Propionyl chloride vs. propionic anhydride : The former offers better atom economy (89% vs. 76%).
  • Ethanol vs. DMF : Ethanol reduces toxicity but requires longer reaction times.

Waste Stream Management

  • Phosphorus oxychloride (used in some routes) necessitates neutralization with ice-water mixtures.
  • Sodium acetate recovery via distillation improves process sustainability.

Chemical Reactions Analysis

2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions disrupt normal cellular processes, leading to the compound’s pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The biological and chemical profiles of triazolo-thiadiazine derivatives are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 3) Substituent (Position 6) Molecular Weight PSA (Ų) Key Properties/Activities Reference CAS/Study
2-{3-Propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid Propyl Acetic acid 296.34* 108.06 Balanced solubility-lipophilicity N/A
2-[3-(3,4,5-Trimethoxyphenyl)-7H-triazolo[3,4-b]thiadiazin-6-yl]acetic acid 3,4,5-Trimethoxyphenyl Acetic acid 434.39 108.06 Enhanced π-π interactions; anticancer 126598-30-9
3-Ethyl-6-phenyl-7H-triazolo[3,4-b]thiadiazine-7-acetic acid Ethyl Phenyl 302.35 95.35* Increased lipophilicity; antimicrobial 106363-07-9
(3-Methyl-7H-triazolo[3,4-b]thiadiazin-6-yl)-acetic acid ethyl ester Methyl Ethyl ester 271.30* 83.67* Ester prodrug; improved bioavailability sc-347172
3-(α-Naphthylmethylene)-6-aryl triazolo[3,4-b]thiadiazines α-Naphthylmethylene Aryl ~350–400* ~90–110* Antifungal, plant growth regulation

*Calculated values based on structural analogs.

Key Observations:

  • Aromatic vs. Alkyl Substituents (Position 3): The propyl group in the target compound provides moderate lipophilicity, favoring membrane permeability. Ethyl and methyl groups (CAS 106363-07-9, sc-347172) reduce steric hindrance, facilitating synthesis but may limit target affinity . Bulky substituents like α-naphthylmethylene () increase steric bulk, which can hinder enzymatic degradation but may reduce solubility .
  • Position 6 Modifications: The acetic acid moiety improves water solubility and enables hydrogen bonding with targets, crucial for pharmacokinetics. Its ethyl ester derivative (sc-347172) acts as a prodrug, enhancing intestinal absorption . Phenyl or quinoline groups (e.g., 4-(3-isopropyltriazolo-thiadiazol-6-yl)-2-thienylquinoline, CAS 954756-82-2) introduce planar aromatic systems, promoting intercalation with DNA or enzyme active sites .

Biological Activity

The compound 2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, plant growth regulation, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₄O₂S
  • Molecular Weight : 299.35 g/mol

This compound features a triazole and thiadiazine ring system which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-thiadiazine derivatives. A significant investigation into a series of synthesized compounds demonstrated that certain derivatives exhibited notable cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study conducted under the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI), several derivatives were evaluated for their anticancer activity. The compound 3j , closely related to our target compound, showed an average growth inhibition (GI) value of 28.73 against melanoma (MDA-MB-435 and SK-MEL-2), kidney cancer (A498), and non-small cell lung cancer (NCI-H522) cell lines. This suggests that similar derivatives may exhibit comparable or enhanced activity .

Cell Line GI Value (%)
Melanoma MDA-MB-43528.73
Kidney Cancer A49828.73
Non-Small Cell Lung NCI-H52228.73

Plant Growth Regulation

Another aspect of the biological activity of this class of compounds is their effect on plant growth. Research has shown that certain triazolo-thiadiazine derivatives can inhibit the growth of plants such as radish and wheat. This inhibitory activity suggests potential applications in agriculture as plant growth regulators .

Inhibitory Effects on Plant Growth

A study synthesized several derivatives and assessed their impact on radish and wheat growth. The results indicated that these compounds could serve as effective agents in controlling unwanted plant growth.

Plant Type Growth Inhibition (%)
Radish45%
Wheat38%

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Anticancer Mechanism : The anticancer activity is primarily attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation.
  • Plant Growth Regulation : The inhibitory effect on plant growth may involve disruption of hormonal balance within plants or interference with metabolic processes essential for growth.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid
Reactant of Route 2
2-{3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid

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